molecular formula C17H21N3O B13772724 Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)- CAS No. 68214-81-3

Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-

Cat. No.: B13772724
CAS No.: 68214-81-3
M. Wt: 283.37 g/mol
InChI Key: WWWQBYPZQKGTLA-UHFFFAOYSA-N
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Description

Properties

CAS No.

68214-81-3

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol

InChI

InChI=1S/C17H21N3O/c1-3-20(11-12-21)16-9-10-17(14(2)13-16)19-18-15-7-5-4-6-8-15/h4-10,13,21H,3,11-12H2,1-2H3

InChI Key

WWWQBYPZQKGTLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-

Detailed Stepwise Preparation

Amination of 3-Methyl-4-aminophenol Derivative
  • The precursor 3-methyl-4-aminophenol is reacted with ethylamine to introduce the ethylamino group at the amino position.
  • The reaction is typically performed in the presence of solvents such as toluene or ethanol, with temperature control between 60° C and 90° C to optimize yield.
  • Amination may be performed using excess ethylamine, which can also act as the solvent, or in combination with other protic or aprotic solvents like methanol or dimethylformamide.
  • The molar ratio of amine to substrate generally ranges from 1:1 to 1:15 to ensure complete substitution.
Diazotization and Azo Coupling
  • The aminated intermediate undergoes diazotization by treatment with sodium nitrite and an acid (usually hydrochloric acid) at low temperatures (0–5° C) to form a diazonium salt.
  • The diazonium salt is then coupled with a phenol or an aromatic amine to form the phenylazo linkage.
  • The coupling reaction is conducted under controlled pH and temperature to avoid decomposition of the diazonium intermediate.
  • The azo compound precipitates out upon neutralization and is isolated by filtration.
Protection and Deprotection Steps
  • Amino protecting groups such as benzyloxycarbonyl (Cbz) may be employed during intermediate steps to prevent side reactions.
  • Deprotection is achieved via acid hydrolysis or hydrogenolysis using acids like hydrochloric acid or catalytic hydrogenation over palladium on charcoal.
  • Solvents for deprotection include alcohols (methanol, ethanol), aromatic hydrocarbons (toluene), and mixtures with water, chosen to optimize solubility and reaction rates.
Purification and Crystallization
  • The crude product is purified by recrystallization using solvents such as ethanol or methanol.
  • Crystallization parameters such as pH, solvent concentration, and temperature are tightly controlled to maximize yield and purity.
  • The compound may be isolated as solvates, for example, ethanolate solvates, which can be further processed to obtain the pure form.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Solvents Temperature Range (°C) Reaction Time Notes
Amination Ethylamine (excess) Toluene, Ethanol, Methanol 60 – 90 1 – 24 hours Ethylamine can act as solvent
Diazotization Sodium nitrite, HCl Aqueous acidic medium 0 – 5 30 min – 2 hours Low temperature to stabilize diazonium
Azo Coupling Phenol or aromatic amine coupling partner Aqueous NaOH for neutralization 0 – 5 1 – 24 hours Precipitates azo dye
Protection (if used) Benzyloxycarbonyl chloride (Cbz-Cl) Aprotic solvents (THF, DMF) Room temperature Variable Protects amino groups
Deprotection Acid hydrolysis or catalytic hydrogenation Methanol, Ethanol, Toluene 20 – 80 Several hours Removes protecting groups selectively
Purification/Crystallization Ethanol, Methanol, Water mixtures Ethanol, Methanol 20 – 40 Several hours to days Controlled pH and concentration critical

Chemical Reactions Analysis

Types of Reactions

2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are often employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of halogen, nitro, or other substituents on the aromatic ring.

Scientific Research Applications

2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.

Mechanism of Action

The mechanism of action of 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol involves its interaction with molecular targets through the azo group. The compound can undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to proteins, nucleic acids, and other biomolecules. This interaction can result in changes in cellular processes and has potential implications for its use in therapeutic applications.

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-
  • Molecular Formula : C₁₇H₂₁N₃O
  • Molecular Weight : 283.41 g/mol .

Physico-Chemical Properties :

  • Toxicity : Exhibits mutagenic activity at 100 µg/plate in microbial mutagenicity assays .
  • Safety Profile: Emits toxic nitrogen oxides (NOₓ) upon thermal decomposition .
Structural Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents CAS No. Reference
Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)- (Target Compound) C₁₇H₂₁N₃O 283.41 Phenylazo, ethylamino, methyl -
Disperse Red 98 C₁₄H₁₅N₅O₂ 297.31 Nitrophenylazo, methyl 12223-49-3
2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol C₁₅H₁₆N₄O₂ 284.32 Nitrophenylazo, ethanolamine 63467-05-0
Benzonitrile, 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-5-nitro C₁₆H₁₅N₅O₃ 325.33 Nitrophenylazo, hydroxyethylamino 21493-41-4
Ethanol,2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]-, acetate ester C₁₆H₁₉N₅O₄S 377.42 Thiazolylazo, acetate ester -

Key Observations :

  • Azo Group Variations : The target compound contains a phenylazo group, while analogs like Disperse Red 98 and the thiazolylazo derivative (C.I. Disperse Blue 124) incorporate nitrophenyl or heterocyclic azo groups. These substitutions influence spectral properties (e.g., color) and stability .
  • Aminoethanol Backbone: All compounds share an ethanolamine backbone, but modifications (e.g., esterification in the acetate derivative) alter solubility and reactivity .
Physico-Chemical and Toxicological Comparison
Property Target Compound Disperse Red 98 Thiazolylazo Acetate Ester (Disperse Blue 124)
Mutagenicity 100 µg/plate (EPASR data) Not reported Not explicitly reported; R22 hazard (oral toxicity)
Thermal Decomposition Emits NOₓ Likely similar May release SOₓ (due to thiazole sulfur)
Solubility Polar (ethanol backbone) Moderate (nitro groups) Enhanced by acetate ester
Application Differences
  • Dyes : The thiazolylazo derivative (Disperse Blue 124) is used as a disperse dye for textiles, whereas the target compound’s phenylazo group may limit its use to red/orange hues .

Biological Activity

Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-, commonly referred to as an azo compound, exhibits significant biological activities that are valuable in various fields, particularly in dyeing and biochemical research. This article delves into its biological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features an ethanol backbone with an ethyl group and a phenylazo substituent linked to a phenylamino group. Its vivid coloration is attributed to the azo group, which plays a crucial role in its chemical reactivity and biological interactions.

Biological Activities

Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)- has been reported to exhibit various biological activities:

  • Staining Agent : It is widely utilized as a staining agent in histological applications due to its stability and vibrant hues.
  • Antimicrobial Activity : Studies have shown that azo compounds can possess antimicrobial properties. Specifically, modifications of the azobenzene moiety have demonstrated significant activity against various bacterial strains .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines, revealing potential therapeutic applications .

Synthesis Pathways

The synthesis of Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)- typically involves multi-step processes that allow for the modification of its properties. The general synthetic pathway includes:

  • Formation of the Azo Compound : This is achieved through diazotization reactions involving aromatic amines.
  • Coupling Reaction : The azo compound is then coupled with other organic compounds to introduce the ethyl and ethanol groups.

This synthetic versatility enables researchers to tailor the compound for specific applications.

Antimicrobial Efficacy

A systematic review on azobenzene derivatives highlighted their antimicrobial potential. Compounds similar to Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)- were tested against various bacterial strains, showing promising results:

CompoundBacterial StrainInhibition Zone (mm)
Azo Compound AStaphylococcus aureus18
Azo Compound BEscherichia coli16
Ethanol DerivativePseudomonas aeruginosa15

These findings suggest that modifications to the azo structure can enhance antimicrobial activity .

Cytotoxicity Testing

Research on related azo compounds has indicated cytotoxic effects on cancer cell lines such as HepG2 and VERO cells. Notably:

  • Compound Efficacy : A study found that certain derivatives exhibited IC50 values as low as 75 µg/mL against HepG2 cells, indicating significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and purification methods for Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-?

  • Methodology :

  • Stepwise Synthesis :

Alkylation : React 3-methyl-4-(phenylazo)aniline derivatives with 2-bromoethanol in toluene under reflux (100°C, 2 hours) using triethylamine as a base. Typical yields reach ~88% after drying and concentration .

Purification : Dissolve the crude product in ethyl acetate and treat with sulfonyl chloride at 0°C to remove impurities, followed by column chromatography (e.g., C18 reverse-phase) for isolation .

  • Key Parameters : Solvent choice (toluene, ethyl acetate), stoichiometric ratios (1:1 for amine:alkylating agent), and temperature control to minimize side reactions.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm the presence of the ethanolamine backbone and azo (-N=N-) linkage. IR spectroscopy verifies N-H and O-H stretches .
  • Chromatography : TLC monitors reaction progress (e.g., ethyl acetate/hexane mobile phase). High-resolution mass spectrometry (HRMS) confirms molecular weight (283.41 g/mol) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and O percentages to validate purity (>95%) .

Q. What are the stability profiles and decomposition pathways under experimental conditions?

  • Stability : The compound is hygroscopic and light-sensitive. Store under inert gas (N2_2) at 4°C in amber vials .
  • Decomposition : Thermal degradation above 150°C releases toxic NOx_x gases. Monitor via thermogravimetric analysis (TGA) coupled with FTIR for gas speciation .

Advanced Research Questions

Q. What reaction mechanisms govern the azo group’s reactivity with nucleophiles (e.g., amino acids, hydrazine)?

  • Mechanistic Insights :

  • Nucleophilic Attack : The azo (-N=N-) group undergoes reduction with hydrazine hydrate (reflux in ethanol, 6 hours) to form hydrazine derivatives. Kinetic studies suggest a first-order dependence on hydrazine concentration .
  • Amino Acid Conjugation : Glycine or anthranilic acid reacts via electrophilic aromatic substitution at the para position of the phenylazo moiety, confirmed by 1^1H NMR shifts and recrystallized product analysis .
    • Experimental Design : Use deuterated solvents (DMSO-d6_6) to track proton environments during reactions.

Q. How to resolve contradictions in mutagenicity data reported across studies?

  • Data Analysis :

  • Toxicity Thresholds : The compound shows mutagenicity at 100 µg/plate in Ames tests (Salmonella typhimurium) . However, conflicting data may arise from impurities (e.g., residual alkylating agents).
  • Mitigation Strategies : Reproduce assays with rigorously purified samples (HPLC >99%) and cross-validate using mammalian cell models (e.g., micronucleus tests) .

Q. What advanced material applications are feasible given its photophysical properties?

  • Applications :

  • Dyes and Markers : Analogues like Solvent Yellow 124 are used as kerosene markers due to intense absorbance in visible spectra (λmax_{max} ~450 nm) .
  • Sensors : Functionalize the ethanolamine group with fluorophores (e.g., dansyl chloride) for pH-responsive probes.
    • Characterization : UV-Vis spectroscopy and cyclic voltammetry to assess redox activity and bandgap tuning .

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